A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-difluoro-1H-indole-2,3-dione
A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-difluoro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4,6-difluoro-1H-indole-2,3-dione, also known as 4,6-difluoroisatin, is a fluorinated heterocyclic compound belonging to the isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties. The introduction of fluorine atoms into the isatin scaffold can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of 4,6-difluoro-1H-indole-2,3-dione, offering both theoretical insights and practical experimental protocols to aid researchers in its application and further development.
Molecular and General Properties
A foundational understanding of a compound begins with its basic molecular and physical characteristics. These properties are crucial for identification, purity assessment, and determining appropriate handling and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 126674-93-9 | [1][2] |
| Molecular Formula | C₈H₃F₂NO₂ | [1] |
| Molecular Weight | 183.11 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | |
| Storage | Room Temperature, sealed in a dry environment | [3] |
Structural Elucidation and Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the chemical structure and purity of 4,6-difluoro-1H-indole-2,3-dione. This section details the expected spectroscopic signatures and provides standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.
The proton NMR spectrum provides information on the aromatic protons of the difluorinated benzene ring and the amine proton.
¹H-NMR Data (DMSO-d₆):
-
δ 11.20 (1H, br s): This broad singlet corresponds to the acidic proton of the amine (N-H) group at position 1.[3]
-
δ 6.84 (1H, dt, J = 9.8 and 2.0 Hz): This signal is attributed to the proton at position 7 of the indole ring.[3]
-
δ 6.60 (1H, dd, J = 8.8 and 2.0 Hz): This signal corresponds to the proton at position 5 of the indole ring.[3]
Carbon-13 NMR provides insights into the number and types of carbon atoms present in the molecule. For 4,6-difluoro-1H-indole-2,3-dione, eight distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached fluorine and oxygen atoms, as well as the hybridization state of the carbons.[4][5]
Expected ¹³C-NMR Chemical Shift Ranges:
-
C=O (ketone and amide): 160-220 ppm[6]
-
Aromatic C-F: 150-170 ppm (with large C-F coupling constants)
-
Aromatic C-H and C-C: 100-150 ppm[4]
Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7][8] For 4,6-difluoro-1H-indole-2,3-dione, two distinct signals are expected for the non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts and coupling patterns will be influenced by their positions on the aromatic ring and coupling to nearby protons.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Expected Characteristic IR Absorptions:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹
-
C=O Stretches (amide and ketone): Two strong bands in the region of 1680-1750 cm⁻¹
-
C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region
-
C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For 4,6-difluoro-1H-indole-2,3-dione, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 183.11 and 184.12, respectively.[12][13][14][15]
Physicochemical Properties and Their Determination
Understanding the physicochemical properties of 4,6-difluoro-1H-indole-2,3-dione is critical for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a key indicator of a compound's purity and identity. Pure crystalline solids typically have a sharp melting point range.
Experimental Protocol for Melting Point Determination: [16][17][18][19]
-
Sample Preparation: A small amount of the dry, powdered 4,6-difluoro-1H-indole-2,3-dione is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Solubility
Solubility is a critical parameter for drug delivery and biological testing. It is important to determine the solubility in both aqueous and organic solvents.
Kinetic Solubility Assay Protocol: [20][21][22][23][24]
This high-throughput method is commonly used in early drug discovery.
-
Stock Solution Preparation: A concentrated stock solution of 4,6-difluoro-1H-indole-2,3-dione is prepared in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: The DMSO stock solution is added to a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity (nephelometry) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.
Acidity (pKa)
The acidity of the N-H proton in the indole ring is an important determinant of the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.
Predicted pKa:
-
A predicted pKa value for the N-H proton is approximately 7.65 ± 0.20.[3] This suggests that at physiological pH (7.4), a significant portion of the molecules will be in the deprotonated (anionic) form.
Experimental pKa Determination using ¹⁹F NMR: [25][26][27]
-
Sample Preparation: A series of solutions of 4,6-difluoro-1H-indole-2,3-dione are prepared in buffers of varying pH.
-
¹⁹F NMR Spectra Acquisition: The ¹⁹F NMR spectrum is recorded for each sample.
-
Data Analysis: The chemical shifts of the fluorine atoms will change as a function of pH due to the deprotonation of the N-H group. By plotting the change in chemical shift versus pH and fitting the data to the Henderson-Hasselbalch equation, the pKa can be accurately determined.
Experimental Workflows and Data Interpretation
To provide a cohesive understanding of how these properties are interrelated and determined, the following workflow diagrams illustrate the logical progression of experiments.
Caption: Experimental workflow for the characterization of 4,6-difluoro-1H-indole-2,3-dione.
Caption: Logical flow for the structural elucidation of 4,6-difluoro-1H-indole-2,3-dione.
Conclusion
The physicochemical properties of 4,6-difluoro-1H-indole-2,3-dione outlined in this guide provide a critical foundation for its application in scientific research and drug development. The presence of two fluorine atoms significantly influences its electronic properties, acidity, and potential for intermolecular interactions. The provided experimental protocols offer a standardized approach to verify these properties, ensuring data quality and reproducibility. A thorough understanding and characterization of these fundamental attributes are paramount for unlocking the full therapeutic potential of this promising fluorinated isatin derivative.
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